molecular formula C16H15NO5 B1429644 Ethyl 2-(4-formyl-2-methoxyphenoxy)isonicotinate CAS No. 1415719-30-0

Ethyl 2-(4-formyl-2-methoxyphenoxy)isonicotinate

Cat. No. B1429644
M. Wt: 301.29 g/mol
InChI Key: VYFFFXURGTZESK-UHFFFAOYSA-N
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Description

Ethyl 2-(4-formyl-2-methoxyphenoxy)isonicotinate (EFMI) is an organic compound used in a variety of scientific research applications. It is a type of formyl phenoxy isonicotinate (FPI) and is composed of an ethyl group attached to a formyl-2-methoxyphenoxy group attached to an isonicotinate group. EFMI is a versatile and useful compound for a variety of applications in the laboratory.

Scientific Research Applications

Synthesis and Polymerization

  • Synthesis of Derivatives: Research indicates successful synthesis of derivatives from formylphenols, including 4-formyl-2-methoxyphenol, leading to compounds with strong fluorescence in the presence of amino acids and their derivatives (Bem et al., 2004).
  • Polymerization Applications: The horseradish-catalyzed polymerization of 2-(4-hydroxyphenyl)ethyl methacrylate, a related compound, results in thermally cross-linkable polymers with potential for various applications (Uyama et al., 1998).

Medicinal Chemistry and Pharmacology

  • Synthesis for Anti-HIV Activity: A method for the preparation of 4-hydroxypyran-2-ones, which are precursors to compounds like 2-methoxypyran-4-ones found in phenoxan (with anti-HIV activity), has been studied (Garey et al., 1995).
  • Antibacterial Activities: A study synthesizing 2-(1-((2-Aminophenyl) Imino) ethyl)-5-methoxyphenol, a related compound, found enhanced antibacterial activity against E. coli (Li-fen, 2011).

Chemical Analysis and Structural Studies

  • Solid Support Synthesis: Traceless solid-phase synthesis of benzimidazoles on 2-(4-formyl-3-methoxyphenoxy)ethyl polystyrene showcases potential in chemical synthesis (Mazurov, 2000).
  • Molecular Structure Studies: The crystal and molecular structures of ethyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate, a structurally related compound, have been determined, providing insights into molecular interactions (Kaur et al., 2012).

Biochemical and Biological Applications

  • Interaction with Bovine Serum Albumin (BSA): A study on the interaction of 2-methoxy-4-(((4-methoxyphenyl)imino)methyl)phenol with BSA indicates potential for understanding protein-ligand interactions (Ghosh et al., 2016).

Environmental and Agricultural Applications

  • Attraction of Insects: Research on 2-methoxyphenols, including related compounds, has been conducted to determine their attraction to the northern corn root worm, indicating potential for pest management (McGovern & Ladd, 1988).

Safety And Hazards

Specific safety and hazard information for Ethyl 2-(4-formyl-2-methoxyphenoxy)isonicotinate is not available in the sources I found .

Future Directions

The future directions for the use or study of Ethyl 2-(4-formyl-2-methoxyphenoxy)isonicotinate are not specified in the sources I found .

properties

IUPAC Name

ethyl 2-(4-formyl-2-methoxyphenoxy)pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO5/c1-3-21-16(19)12-6-7-17-15(9-12)22-13-5-4-11(10-18)8-14(13)20-2/h4-10H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYFFFXURGTZESK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NC=C1)OC2=C(C=C(C=C2)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(4-formyl-2-methoxyphenoxy)isonicotinate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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